molecular formula C15H12BrN3O4S B2511886 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 1021131-89-4

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2511886
CAS No.: 1021131-89-4
M. Wt: 410.24
InChI Key: DYCKYJXUMMWYOJ-UHFFFAOYSA-N
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Description

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a complex organic compound that features a bromothiophene moiety, an oxadiazole ring, and a dimethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is unique due to its combination of a bromothiophene moiety, an oxadiazole ring, and a dimethoxybenzamide group. This unique structure imparts specific electronic and chemical properties that make it suitable for a wide range of applications in medicinal chemistry, materials science, and organic electronics .

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O4S/c1-21-9-5-3-4-8(12(9)22-2)13(20)17-15-19-18-14(23-15)10-6-7-11(16)24-10/h3-7H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCKYJXUMMWYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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